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Adenosine, 3-deaza- - 9013-34-7

Adenosine, 3-deaza-

Catalog Number: EVT-1492654
CAS Number: 9013-34-7
Molecular Formula: C11H14N4O4
Molecular Weight: 266.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Adenosine, 3-deaza- is an organic compound that belongs to the class of imidazole [4,5-c]pyridine ribonucleosides and ribonucleotides . It maintains the ability for regular Watson-Crick hydrogen bonding to T but is lacking the electron pair at the 3-position normally provided by N3 .


Synthesis Analysis

A new and general route for the synthesis of 4-substituted 1-(β–ribofuranosyl)imidazo [4,5-]pyri-dines has been established and is illustrated by the preparation of 3-deaza-adenosine . Another study discusses the synthesis and bypass in translesion DNA synthesis of minor groove 3-deaza-adenosine analogues .


Molecular Structure Analysis

The C-1 of a ribosyl moiety is N-linked to an imidazole [4,5-c]pyridine ring system . A study on 3-deaza-adenosine analogues as ligands for adenosine kinase and inhibitors of Mycobacterium tuberculosis growth provides further insight into the molecular structure .


Chemical Reactions Analysis

A study evaluated 3-deaza-adenosine analogues as ligands for adenosine kinase and inhibitors of Mycobacterium tuberculosis growth .


Physical And Chemical Properties Analysis

Adenosine, 3-deaza- has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and rotatable bonds . It is also part of the class of organic compounds known as imidazole [4,5-c]pyridine ribonucleosides and ribonucleotides .

Adenosine

Relevance: Adenosine serves as the parent compound for 3-deaza-adenosine. The key structural difference is the replacement of the nitrogen atom at position 3 in the adenine ring of adenosine with a carbon atom in 3-deaza-adenosine. This modification significantly alters the compound's chemical properties and interactions with enzymes like adenosine deaminase. [, ]

2-Fluoro-3-deaza-adenosine

Compound Description: This compound is a halogenated derivative of 3-deaza-adenosine with a fluorine atom substituted at the 2-position of the imidazo[4,5-c]pyridine ring. Studies indicate that this compound exhibits antitubercular activity. [, ]

Relevance: This compound is a structurally related analog of 3-deaza-adenosine, modified with a fluorine atom at the 2-position. This halogenation introduces changes in electronic distribution and lipophilicity, potentially influencing its interaction with biological targets. [, ]

3-Fluoro-3-deaza-adenosine

Compound Description: Similar to 2-fluoro-3-deaza-adenosine, this compound is another halogenated derivative of 3-deaza-adenosine. It bears a fluorine atom at the 3-position of the imidazo[4,5-c]pyridine ring and also exhibits antitubercular activity. [, ]

Relevance: As a halogenated analog of 3-deaza-adenosine, this compound shares the core structure but possesses distinct electronic properties due to fluorine substitution. Its positioning at the 3-position, where the nitrogen replacement defines 3-deaza-adenosine, makes it a close structural relative. [, ]

2,3-Difluoro-3-deaza-adenosine

Compound Description: This compound is a difluorinated derivative of 3-deaza-adenosine containing fluorine atoms at both the 2- and 3-positions of the imidazo[4,5-c]pyridine ring. It demonstrates antitubercular activity, potentially by targeting Mycobacterium tuberculosis adenosine kinase. [, ]

Relevance: This compound represents a doubly halogenated analog of 3-deaza-adenosine. The presence of two fluorine atoms significantly alters its electronic properties compared to the parent compound. The fluorine substitutions at both the 2- and 3-positions make it a close structural relative. [, ]

5'-Methyl-5'-thioadenosine (MTA)

Relevance: While structurally different from 3-deaza-adenosine, MTA is mentioned alongside 3-deaza-adenosine and its derivatives for their shared ability to maintain the meiotic prophase block in denuded mouse oocytes. This suggests a potential functional relationship or involvement in similar regulatory pathways related to meiosis.

5'-Deoxy-5'-isobutylthioadenosine (SIBA)

Relevance: Similar to MTA, SIBA is grouped with 3-deaza-adenosine and its derivatives due to their common ability to maintain the meiotic prophase block in denuded mouse oocytes. This suggests a possible functional link or involvement in comparable regulatory pathways related to cell cycle control.

5'-Deoxy-5'-isobutylthio-3-deaza-adenosine (3-deaza-SIBA)

Compound Description: This compound is a hybrid structure combining elements of both 3-deaza-adenosine and SIBA. It incorporates the 3-deaza modification found in 3-deaza-adenosine and the 5'-deoxy-5'-isobutylthio group present in SIBA. It demonstrates inhibitory activity against methyltransferases and impacts meiosis.

Relevance: This compound represents a direct structural modification of 3-deaza-adenosine. By incorporating the 5'-deoxy-5'-isobutylthio group, it potentially combines the properties of both 3-deaza-adenosine and SIBA, making it a close and potentially more potent analogue.

Benzimidazole-1-β-D-riboside

Relevance: Although structurally distinct from 3-deaza-adenosine, benzimidazole-1-β-D-riboside is mentioned in a study investigating the conformational properties of various nucleoside analogues, including 3-deaza-adenosine. This suggests a shared interest in their structural characteristics and how modifications to the heterocyclic ring system influence their conformation and biological activity.

3-Deaza-3-phenethyl-adenosine

Compound Description: This compound is a modified analogue of 3-deaza-adenosine with a phenethyl group attached to the 3-position of the imidazo[4,5-c]pyridine ring. It serves as a stable analogue for studying the impact of 3-alkylation on DNA duplex stability and translesion DNA synthesis (TLS).

Relevance: This compound represents a direct structural modification of 3-deaza-adenosine, with the phenethyl group substituting for the hydrogen at the 3-position. This bulky alkylation introduces steric hindrance and alters the compound's interactions with DNA, making it a valuable tool for investigating TLS processes.

3-Deaza-3-methoxynaphthylethyl-adenosine

Compound Description: Similar to 3-deaza-3-phenethyl-adenosine, this compound is another modified analogue of 3-deaza-adenosine. It features a methoxynaphthylethyl group at the 3-position of the imidazo[4,5-c]pyridine ring, making it a bulky analogue used to investigate DNA duplex stability and TLS.

Relevance: This compound represents another direct structural modification of 3-deaza-adenosine, with the bulky methoxynaphthylethyl group at the 3-position. This modification significantly impacts its interactions with DNA and provides insights into how steric hindrance affects TLS by DNA polymerases.

Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA)

Relevance: While structurally distinct from 3-deaza-adenosine, EHNA is frequently mentioned in studies investigating deaza analogues as ADA inhibitors. This is because researchers often compare the potency and mechanism of action of novel deaza compounds to those of established inhibitors like EHNA. Several studies directly compare the ADA inhibitory activity of 3-deaza-adenosine and EHNA. [, , ]

7-Deaza-EHNA

Compound Description: This compound is a deaza analogue of EHNA where the nitrogen atom at position 7 of the adenine ring is replaced by a carbon atom. This modification significantly reduces its inhibitory activity against ADA compared to EHNA.

Relevance: This compound belongs to the same structural class as 3-deaza-adenosine, both featuring a carbon atom replacing a nitrogen in the adenine ring. Comparing their activity provides insights into the structural requirements for ADA inhibition and how modifications at different positions within the purine ring affect potency.

1,3-Dideaza-EHNA

Compound Description: This compound represents a further modification of EHNA, where both the nitrogen atoms at positions 1 and 3 of the adenine ring are replaced by carbon atoms. Similar to 7-deaza-EHNA, this compound also exhibits reduced ADA inhibitory activity compared to EHNA.

Relevance: This compound belongs to the same structural class as 3-deaza-adenosine, sharing the feature of carbon replacing nitrogen in the adenine ring. This compound highlights the significance of the nitrogen atom at position 3 for potent ADA inhibition, further emphasizing the relevance of the 3-deaza modification.

1-Deaza-adenosine

Compound Description: This compound is another deaza analogue of adenosine where the nitrogen atom at position 1 of the adenine ring is replaced by a carbon atom. While structurally similar to 3-deaza-adenosine, it exhibits different pharmacological properties. [, , ]

Relevance: This compound belongs to the same structural class as 3-deaza-adenosine, both featuring a carbon atom substituting a nitrogen in the adenine ring. Comparing their activities helps delineate the specific effects of modifying different nitrogen atoms within the adenine ring on their interactions with enzymes like ADA and their overall biological activity. [, , ]

2′,3′-Didehydro-2′,3′-dideoxyadenosine (d4A)

Relevance: This compound is mentioned in a study where its 3-deaza analogue, 4-amino-1-(2.3-dideoxy-β-D-glycero-pent-2-enofurano-syl)-1H-irnidazo[4,5-c]pyridine, is synthesized and evaluated for anti-HIV and antitumor activity. This highlights the use of the 3-deaza-adenosine scaffold in developing potentially therapeutic nucleoside analogues.

2′,3′-Dideoxyadenosine (ddA)

Relevance: The 3-deaza analogue of ddA, 4-amino-1-(2,3-dideoxy-β-D-gfycero-pentofuranosyl)-1H-imidazo[4,5-c]pyridine, is synthesized and evaluated for its anti-HIV and antitumor activity. This exemplifies the application of the 3-deaza-adenosine scaffold in developing potentially therapeutic agents.

4-Amino-1-(2.3-dideoxy-β-D-glycero-pent-2-enofurano-syl)-1H-irnidazo[4,5-c]pyridine

Compound Description: This compound is the 3-deaza analogue of d4A. It is synthesized and evaluated for its anti-HIV and antitumor activity. The study aims to explore if replacing the nitrogen atom at position 3 with a carbon atom will enhance its biological activity or alter its toxicity profile.

Relevance: This compound represents a direct modification of 3-deaza-adenosine, incorporating the 2′,3′-didehydro-2′,3′-dideoxyribose sugar of d4A. This highlights the strategy of merging structural features from different nucleoside analogues with the 3-deaza-adenosine scaffold to explore new therapeutic candidates.

4-Amino-1-(2,3-dideoxy-β-D-gfycero-pentofuranosyl)-1H-imidazo[4,5-c]pyridine

Compound Description: This compound is the 3-deaza analogue of ddA. Similar to the previous compound, it is synthesized and tested for its anti-HIV and antitumor activity to explore the impact of the 3-deaza modification on its biological profile.

Relevance: This compound represents a direct modification of 3-deaza-adenosine, incorporating the 2′,3′-dideoxyribose sugar of ddA. It demonstrates the use of the 3-deaza-adenosine core structure as a template for generating potentially therapeutic nucleoside analogues.

(1′R, 2′S, 3′R)-9-(2′, 3′-Dihydroxycyclopentan-1′-yl)-Adenine

Compound Description: This compound is a carbocyclic analogue of aristeromycin, a naturally occurring carbocyclic nucleoside. It exhibits potent antiviral activity against vaccinia virus with reduced cytotoxicity compared to aristeromycin. [, ]

Relevance: While structurally distinct from 3-deaza-adenosine, this compound, along with its 3-deaza analogue, is mentioned in a study highlighting the antiviral potential of aristeromycin analogues. The study explores modifying these analogues, including the incorporation of the 3-deaza modification, to reduce cytotoxicity while retaining antiviral activity. [, ]

(1′R, 2′S, 3′R)-9-(2′, 3′-Dihydroxycyclopentan-1′-yl)-3-Deaza-Adenine

Compound Description: This compound is the 3-deaza analogue of the previously mentioned carbocyclic analogue of aristeromycin. It also exhibits potent antiviral activity against vaccinia virus with reduced cytotoxicity compared to the parent compound. [, ]

Relevance: This compound is a direct structural modification of the carbocyclic analogue of aristeromycin, incorporating the 3-deaza modification found in 3-deaza-adenosine. This highlights the strategy of incorporating the 3-deaza modification into various nucleoside scaffolds to potentially improve their therapeutic index by reducing cytotoxicity. [, ]

3-Deaza-2′-deoxyadenosine

Compound Description: This compound is the 2′-deoxyribose analogue of 3-deaza-adenosine. It is synthesized and studied for its potential as an antiviral agent and its stability against enzymatic degradation.

Relevance: This compound represents a direct modification of 3-deaza-adenosine, replacing the ribose sugar with 2′-deoxyribose. This modification often enhances the stability and cellular uptake of nucleoside analogues, making it a relevant compound for exploring improved pharmacological properties.

3-Deaza-2′,3′-dideoxyadenosine

Compound Description: This compound is the 2′,3′-dideoxyribose analogue of 3-deaza-adenosine. It is synthesized and evaluated for its potential as an antiviral agent, particularly against HIV.

Relevance: This compound is another direct modification of 3-deaza-adenosine, incorporating the 2′,3′-dideoxyribose sugar commonly found in anti-HIV nucleoside analogues. This highlights the application of the 3-deaza-adenosine core structure in developing potential antiviral agents.

7-Deaza Cyclic Adenosine 5′-diphosphate-carbocyclic-ribose (7-deaza-cADPcR)

Compound Description: This compound is a 7-deaza analogue of cyclic ADP-carbocyclic-ribose (cADPcR), a stable equivalent of cyclic ADP-ribose (cADPR), a molecule involved in intracellular calcium signaling. It acts as a full agonist of cADPR, indicating its potential to mimic the effects of cADPR.

Relevance: While structurally distinct from 3-deaza-adenosine, this compound highlights the use of the 7-deaza modification, often explored alongside the 3-deaza modification in nucleoside research, to modulate the biological activity of cADPR analogues. This suggests a potential avenue for exploring the effects of the 3-deaza modification on cADPR analogues.

7-Bromo-7-deaza Cyclic Adenosine 5′-diphosphate-carbocyclic-ribose (7-deaza-7-Br-cADPcR)

Compound Description: This compound is a derivative of 7-deaza-cADPcR with a bromine atom substituted at the 7-position. Unlike the full agonist activity of 7-deaza-cADPcR, this compound acts as a partial agonist of cADPR.

Relevance: Similar to 7-deaza-cADPcR, this compound highlights the impact of modifications, in this case, halogenation at the 7-position, on the biological activity of cADPR analogues. While structurally distinct from 3-deaza-adenosine, it suggests a potential avenue for exploring the effects of halogenation or other modifications on the 3-deaza-cADPR scaffold.

6-Methyl-7-deaza-9-β-D-ribofuranosylpurine

Compound Description: This compound is a novel 7-deaza analogue of 6-methyl-9-β-D-ribofuranosylpurine, a hydrophobic analogue of adenosine. It demonstrates potent antiviral activity against both poliovirus and dengue virus, making it a promising candidate for further development as an antiviral agent.

Relevance: While structurally distinct from 3-deaza-adenosine, this compound emphasizes the antiviral potential of modifying the adenosine scaffold. Its potent activity against RNA viruses suggests that exploring the 3-deaza modification in similar structural contexts could lead to the discovery of novel antiviral agents.

Source and Classification

Adenosine, 3-deaza- can be synthesized through various chemical methods that involve modifications to the adenosine structure. It falls under the category of nucleoside analogs, which are compounds that mimic the structure of natural nucleosides but differ in specific functional groups. Such analogs are often utilized in research and therapeutic applications due to their ability to interfere with biological pathways involving nucleotides.

Synthesis Analysis

Methods and Technical Details

The synthesis of adenosine, 3-deaza- has been explored through several methodologies. One notable approach involves the use of imidazo[4,5-c]pyridine derivatives as precursors. The synthesis typically begins with the preparation of 4-substituted 1-(β-D-ribofuranosyl)imidazo[4,5-c]pyridines, which serve as key intermediates. The process includes:

  1. Formation of Imidazo[4,5-c]pyridine: This involves cyclization reactions that generate the imidazole ring.
  2. Attachment of Ribose: The ribose sugar is then added to form the complete nucleoside structure.
  3. Deazation: The final step includes the removal or modification of the nitrogen atom at the 3-position to create the 3-deaza variant.

This method was established by May and Townsend in their 1973 publication, which outlines a general route for synthesizing various derivatives including adenosine, 3-deaza- .

Molecular Structure Analysis

Structure and Data

The molecular structure of adenosine, 3-deaza- features a ribose sugar linked to an imidazo[4,5-c]pyridine moiety. The absence of the nitrogen atom at the 3-position alters its electronic properties and steric configuration compared to standard adenosine.

Key structural data includes:

  • Molecular Formula: C10_{10}H12_{12}N4_{4}O4_{4}
  • Molecular Weight: Approximately 252.23 g/mol
  • Structural Characteristics: The compound retains essential features such as the ribofuranosyl group while modifying interactions with enzymes and receptors.
Chemical Reactions Analysis

Reactions and Technical Details

Adenosine, 3-deaza- participates in various chemical reactions that are critical for its function as a nucleoside analog. These reactions include:

  1. Phosphorylation: Adenosine analogs can undergo phosphorylation by kinases to form nucleotide triphosphates.
  2. Substrate Interactions: Studies have shown that halogenated variants exhibit different affinities for adenosine kinases, influencing their efficacy as potential therapeutic agents against pathogens like Mycobacterium tuberculosis .
  3. Antimetabolite Activity: As an analog, it can compete with natural substrates in nucleotide metabolism pathways, potentially leading to inhibition of DNA or RNA synthesis.
Mechanism of Action

Process and Data

The mechanism of action for adenosine, 3-deaza- primarily revolves around its interaction with adenosine receptors and kinases. Key points include:

  • Receptor Binding: The compound can bind to various adenosine receptor subtypes (A1, A2A, A3), affecting signaling pathways involved in cellular processes such as apoptosis and proliferation.
  • Inhibition of Pathogen Growth: Research has indicated that certain halogenated derivatives show enhanced antitubercular activity by acting as substrates for Mycobacterium tuberculosis adenosine kinase .
  • Biochemical Pathways: Its structural modifications allow it to bypass certain enzymatic pathways that would typically degrade or modify natural nucleosides.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Adenosine, 3-deaza- exhibits several notable physical and chemical properties:

  • Solubility: It is typically soluble in aqueous solutions due to its polar ribose component.
  • Stability: The stability can vary based on substituents at the nitrogen positions; generally, it is stable under physiological conditions but may degrade under extreme pH or temperature.
  • Spectroscopic Properties: Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to analyze its structure and confirm purity.
Applications

Scientific Uses

Adenosine, 3-deaza- has several applications in scientific research:

  1. Antiviral Research: It has been studied for its potential antiviral properties against various viruses due to its ability to inhibit viral replication mechanisms .
  2. Cancer Therapy: Its role as a minor groove binder makes it a candidate for anticancer therapies by interfering with DNA replication .
  3. Tuberculosis Treatment: Given its efficacy against Mycobacterium tuberculosis, derivatives are being explored as new treatments for tuberculosis .

Properties

CAS Number

9013-34-7

Product Name

Adenosine, 3-deaza-

IUPAC Name

2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

InChI

InChI=1S/C11H14N4O4/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13)

SMILES

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N

Synonyms

Cellulose-DEAE, Diethylaminoethyl-cellulose

Canonical SMILES

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N

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